molecular formula C46H74O12 B142345 44-Homooligomycin B CAS No. 125616-18-4

44-Homooligomycin B

Cat. No. B142345
CAS RN: 125616-18-4
M. Wt: 819.1 g/mol
InChI Key: VVNFPMGPKYNROA-MZRZIRKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

44-Homooligomycin B is a natural product that is produced by Streptomyces bacteria. It is a member of the oligomycin family of antibiotics and is known for its potent inhibitory effects on mitochondrial ATP synthase. This enzyme is responsible for the production of ATP in the mitochondria, which is the main source of energy for cells. The inhibition of this enzyme by 44-Homooligomycin B results in a decrease in ATP production and ultimately leads to cell death.

Mechanism Of Action

The mechanism of action of 44-Homooligomycin B is through the inhibition of mitochondrial ATP synthase. This enzyme is responsible for the production of ATP in the mitochondria, which is the main source of energy for cells. The inhibition of this enzyme by 44-Homooligomycin B results in a decrease in ATP production and ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 44-Homooligomycin B has also been shown to have other biochemical and physiological effects. Studies have shown that it can inhibit the growth of bacteria and fungi, and can also inhibit the replication of certain viruses. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 44-Homooligomycin B in lab experiments is its potency. It is a very potent inhibitor of mitochondrial ATP synthase, which makes it useful for studying the effects of ATP depletion on cells. However, one limitation of using this compound is its toxicity. It can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 44-Homooligomycin B. One area of research is in the development of new cancer therapies. Studies have shown that this compound has potent anti-cancer activity, and further research is needed to determine its potential as a cancer treatment. Another area of research is in the development of new antibiotics. 44-Homooligomycin B has been shown to have potent antibacterial and antifungal activity, and further research is needed to determine its potential as a new antibiotic. Finally, there is potential for 44-Homooligomycin B to be used as a tool for studying mitochondrial function and ATP production in cells.

Synthesis Methods

44-Homooligomycin B is a complex molecule that is difficult to synthesize in the laboratory. The most common method for synthesizing this compound is through fermentation of the Streptomyces bacteria that produce it naturally. This method involves growing the bacteria in a culture medium and then extracting the compound from the culture broth.

Scientific Research Applications

44-Homooligomycin B has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. Studies have shown that 44-Homooligomycin B has potent anti-cancer activity and can induce apoptosis (cell death) in cancer cells. This makes it a promising candidate for the development of new cancer therapies.

properties

CAS RN

125616-18-4

Product Name

44-Homooligomycin B

Molecular Formula

C46H74O12

Molecular Weight

819.1 g/mol

IUPAC Name

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20Z,22R,25S,27S,28S)-22,28-diethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone

InChI

InChI=1S/C46H74O12/c1-12-33-18-16-14-15-17-26(4)43(53)45(11,55)44(54)32(10)41(52)31(9)40(51)30(8)39(50)25(3)19-22-38(49)56-42-29(7)35(21-20-33)57-46(34(42)13-2)37(48)23-27(5)36(58-46)24-28(6)47/h14-16,18-19,22,25-36,39,41-43,47,50,52-53,55H,12-13,17,20-21,23-24H2,1-11H3/b15-14-,18-16-,22-19+/t25-,26+,27-,28+,29?,30-,31-,32-,33-,34-,35-,36-,39+,41+,42+,43-,45+,46+/m0/s1

InChI Key

VVNFPMGPKYNROA-MZRZIRKFSA-N

Isomeric SMILES

CC[C@@H]\1CC[C@H]2C([C@H]([C@@H]([C@]3(O2)C(=O)C[C@@H]([C@@H](O3)C[C@@H](C)O)C)CC)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C

SMILES

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

synonyms

44-homooligomycin B
NK86-0279 I

Origin of Product

United States

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